![molecular formula C14H14FNO2 B1309769 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 879074-88-1](/img/structure/B1309769.png)
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine” is a chemical compound with the CAS Number: 879074-88-1. Its molecular weight is 247.27 . It is also known as Alvelestat or AZD9668, a small molecule inhibitor of neutrophil elastase, which plays a crucial role in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and alpha-1 antitrypsin deficiency.
Molecular Structure Analysis
The InChI code for “4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine” is1S/C14H14FNO2/c15-11-1-5-13 (6-2-11)17-9-10-18-14-7-3-12 (16)4-8-14/h1-8H,9-10,16H2 . This indicates that the compound has a complex structure involving a fluorophenoxy group attached to an ethoxyphenylamine group. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine” include a molecular weight of 247.27 . The compound’s InChI code is1S/C14H14FNO2/c15-11-1-5-13 (6-2-11)17-9-10-18-14-7-3-12 (16)4-8-14/h1-8H,9-10,16H2 .
Scientific Research Applications
Synthesis and Characterization of Fluoroionophores
A study focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives has shown the potential of incorporating fluoro-phenoxy compounds for specific metal chelation. These fluoroionophores have been found to interact diversely with metal cations, showcasing specific chelation capabilities towards Zn^2+ in various solvents. This suggests a route for the synthesis of novel compounds with tailored metal recognition properties, potentially useful in metal ion sensing and separation processes (Hong et al., 2012).
Electroluminescence and Fluorescence Imaging
Research into triphenylamine-based compounds, including derivatives of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, has explored their aggregation-induced emission enhancement (AIEE) properties. Such properties are crucial for developing materials with potential applications in organic light-emitting diodes (OLEDs) and fluorescence imaging. The study of these compounds' electroluminescent behavior and their ability to form stable complexes with metal ions underscores their utility in designing advanced optical materials and sensors (Zhang et al., 2018).
Electrochromic Materials
The synthesis of conjugated polymers incorporating 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine structures has demonstrated significant potential in the development of electrochromic materials. These materials exhibit reversible changes in color upon electrical stimulation, suggesting applications in smart windows, displays, and camouflage materials. The research highlights the importance of structural modification, such as the introduction of fluoro-phenoxy groups, in tuning the electrochromic properties of these polymers (Li et al., 2014).
Corrosion Inhibition
Novel Schiff bases incorporating 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine moieties have been synthesized and evaluated for their corrosion inhibition efficiency on aluminum alloys in acidic media. The presence of fluoro-phenoxy groups in these compounds enhances their adsorption on metal surfaces, significantly reducing corrosion rates. This research opens new avenues for the design of more efficient corrosion inhibitors for industrial applications, highlighting the role of fluoro-substituted compounds in protective coatings (Nazir et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-fluorophenoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNJDGLCVUSIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

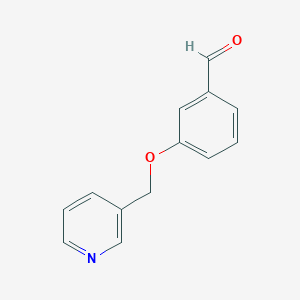
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
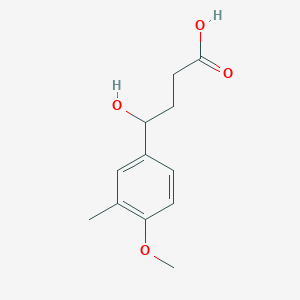
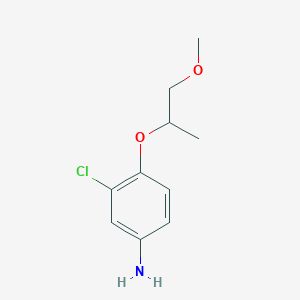
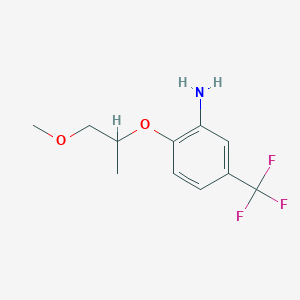
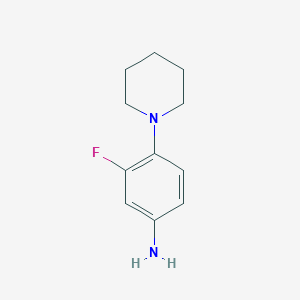
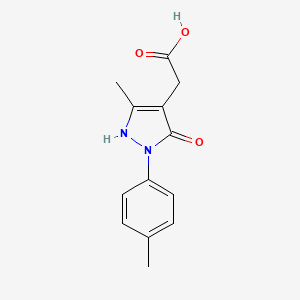
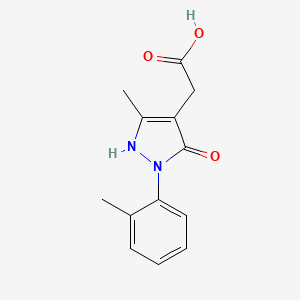
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)
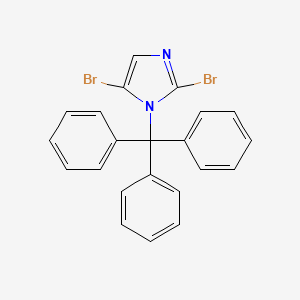
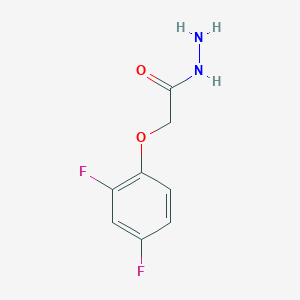
![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)
![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)